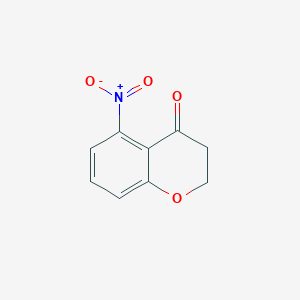

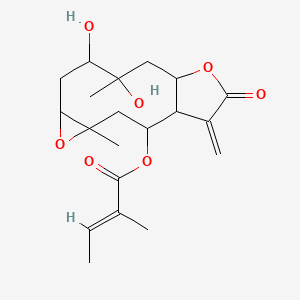

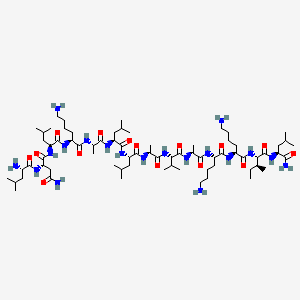

![molecular formula C12H10O4 B1623779 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 83688-40-8](/img/structure/B1623779.png)

7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Übersicht

Beschreibung

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.

Synthesis Analysis

This involves a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its functional groups, stereochemistry, and any interesting structural features.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Modified Coumarins Synthesis : Mannich bases of 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4-ones exhibit tranquilizing and neuroleptic properties, indicating potential in neurological applications (Garazd, Panteleimonova, Garazd, & Khilya, 2003).

Chemical Structure and Properties

- Chromene Compounds Structure : Detailed structural analysis of chromene compounds like 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4-ones provides insight into their stabilization mechanisms and potential chemical applications (Huo, Yin, Jin, & Yang, 2005).

Antimicrobial Activity

- Antimicrobial Properties : Certain derivatives exhibit significant antimicrobial activity, suggesting their potential use in developing new antibacterial and antifungal agents (Nandhikumar & Subramani, 2018).

Enzyme Inhibition

- Inhibition of Carbonic Anhydrases : Dihydroxycoumarin compounds, including derivatives of 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4-ones, have been studied as inhibitors of human carbonic anhydrase enzymes, indicating potential therapeutic applications (Basaran, Sinan, Cakir, Bulut, Arslan, & Ozensoy, 2008).

Biotransformation Studies

- Biotransformation by Filamentous Fungi : Research on the biotransformation of coumarins using fungi highlights how these compounds can be chemically modified to produce analogs with significant pharmacological and chemical interest (Nascimento, Núñez, Santos, Aleu, Cunha, & Silva, 2019).

Spectral Analysis and Molecular Interactions

- Spectral Analysis and DFT Investigation : Spectroscopic analysis and quantum mechanical studies of chromene derivatives have been reported, providing insights into their stability, reactivity, and potential for photovoltaic applications (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).

Colorimetric Detection Applications

- Colorimetric Detection of Thiols : Chromene derivatives have been developed as colorimetric probes for detecting thiol species, demonstrating applications in biochemical detection and analysis (Huo, Sun, Su, Chao, Zhi, & Yin, 2009).

Safety And Hazards

This involves examining any safety concerns associated with the compound, including its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely.

Zukünftige Richtungen

This involves considering potential future research directions, including any unanswered questions about the compound, potential applications, and areas for further study.

I hope this general approach is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’ll do my best to provide information based on the available literature.

Eigenschaften

IUPAC Name |

7,9-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-6-4-9(14)11-7-2-1-3-8(7)12(15)16-10(11)5-6/h4-5,13-14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDAPLLTAVOOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=CC(=CC(=C23)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415797 | |

| Record name | 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |

CAS RN |

83688-40-8 | |

| Record name | 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.